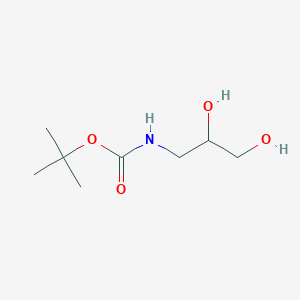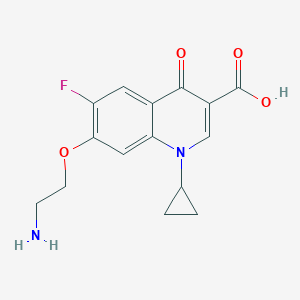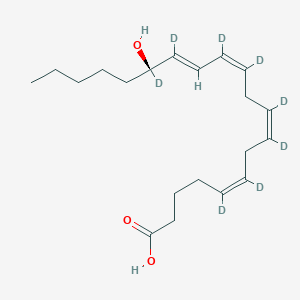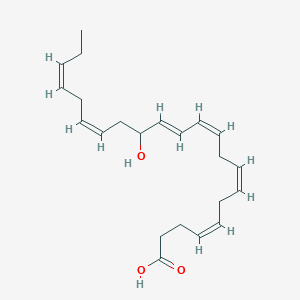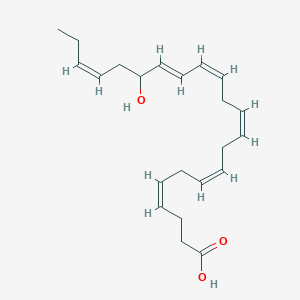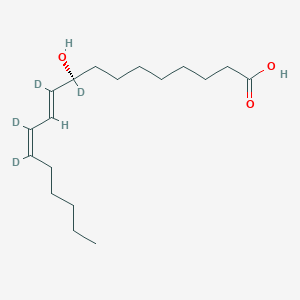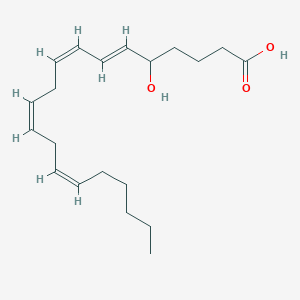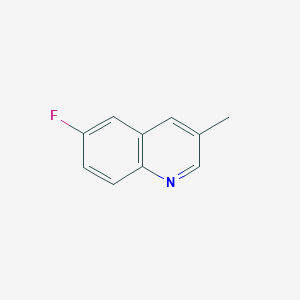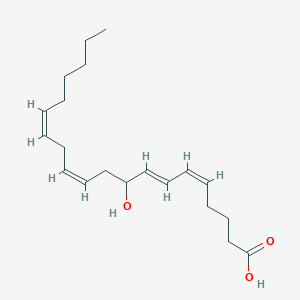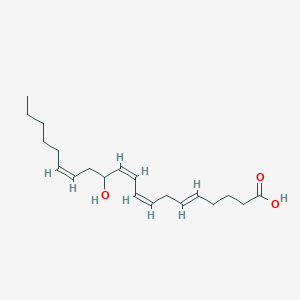![molecular formula C11H10O B163620 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde CAS No. 133696-70-5](/img/structure/B163620.png)
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde, also known as TAC, is a cyclic organic compound with a unique structure. It is widely used in scientific research for its ability to interact with biological molecules and its potential applications in drug discovery.
Wirkmechanismus
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde interacts with biological molecules, particularly with proteins, by forming covalent bonds. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde also interacts with proteins involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemische Und Physiologische Effekte
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in drug discovery. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde research, including:
1. Further studies on the mechanism of action of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde and its interactions with biological molecules.
2. Development of new 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde derivatives with improved solubility and bioavailability.
3. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in combination with other drugs for cancer treatment.
4. Investigation of the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in treating other neurodegenerative diseases.
5. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in other areas of medicine, such as cardiovascular diseases and diabetes.
In conclusion, 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde is a unique cyclic organic compound with potential applications in drug discovery and scientific research. Its ability to interact with biological molecules and exhibit various biochemical and physiological effects makes it a promising area of study for future research.
Synthesemethoden
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde can be synthesized by various methods, including the Diels-Alder reaction, catalytic hydrogenation, and Grignard reaction. The Diels-Alder reaction is the most commonly used method for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde synthesis, which involves the reaction between cyclopentadiene and maleic anhydride.
Wissenschaftliche Forschungsanwendungen
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been extensively studied for its potential applications in drug discovery, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
133696-70-5 |
|---|---|
Produktname |
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10/h1-4,6,9-11H,5H2 |
InChI-Schlüssel |
DEQNOXDXQROZSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
Kanonische SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
Synonyme |
Cycloprop[a]indene-1-carboxaldehyde, 1,1a,6,6a-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



